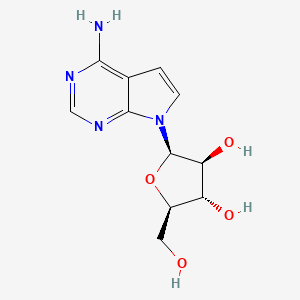
Ara-tubercidin
Vue d'ensemble
Description
Ara-tubercidin , also known as 7-deazaadenosine , is an intriguing compound with potent antimycobacterial and antitumor properties. Its unique structure features a 7-deazapurine core linked to the ribose moiety via an N-glycosidic bond . This compound has drawn attention due to its promising biological activities.
Synthesis Analysis
- TubG : Acts as a Nudix hydrolase , responsible for the tailoring hydrolysis step leading to Ara-tubercidin .
Molecular Structure Analysis
Ara-tubercidin consists of a 7-deazapurine ring (replacing the nitrogen at position 7 of the purine ring with carbon) linked to a ribose sugar . This unique structure contributes to its bioactivity .
Chemical Reactions Analysis
The biosynthesis of Ara-tubercidin involves several enzymatic reactions, including phosphorylation , reduction , and hydrolysis . These reactions are orchestrated by the enzymes mentioned earlier .
Applications De Recherche Scientifique
Inhibition of Parasitic Growth
Ara-tubercidin has been found to be effective in inhibiting the growth of parasites. Eubank and Reeves (1981) demonstrated that tubercidin and ara-A were potent inhibitors of the growth of an axenic strain of Entamoeba histolytica, with tubercidin showing a particularly strong amebistatic concentration (Eubank & Reeves, 1981).
Antiviral Activity
Ara-tubercidin has shown promise in antiviral applications. Turk et al. (1987) reported that herpes simplex virus DNA synthesis was more sensitive to inhibition by ara-tubercidin than cellular DNA synthesis. This suggests a role for ara-tubercidin in treating viral infections, with its action likely involving inhibition of viral DNA polymerase (Turk et al., 1987).
Prodrug Development
Ara-tubercidin has been utilized in the development of prodrugs to enhance therapeutic efficacy. Matsushita et al. (1981) synthesized nucleoside 5'-diphosphate-L-1,2-dipalmitin derivatives of tubercidin, which acted as cytotoxic agents and prodrugs of the parent nucleoside analog (Matsushita et al., 1981).
Cellular Transport and Metabolism Studies
Prus et al. (1990) explored the transport and metabolism of tubercidin in a human T-lymphoblastoid cell line, revealing insights into the cellular mechanisms of nucleoside transport and the action of nucleoside analogs (Prus et al., 1990).
Cancer Research
In cancer research, tubercidin has been studied for its effects on leukemia cells. Cass et al. (1983) found that a line of L1210 leukemia cells developed resistance to tubercidin, which was attributed to the loss of adenosine kinase activity (Cass et al., 1983).
Propriétés
IUPAC Name |
(2R,3S,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7-,8+,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZZVAMISRMYHH-HGIWHZBTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197606 | |
| Record name | 7-β-D-Arabinofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ara-tubercidin | |
CAS RN |
64526-34-7 | |
| Record name | 7-β-D-Arabinofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64526-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ara-tubercidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064526347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-β-D-Arabinofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001197606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



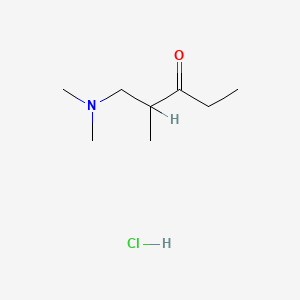
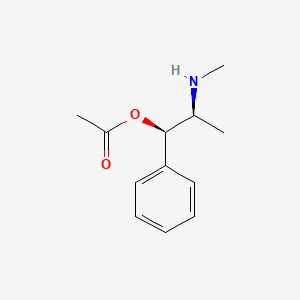
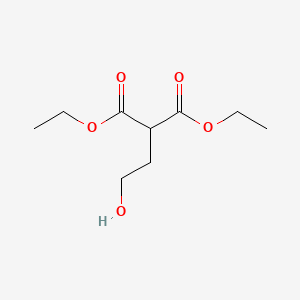
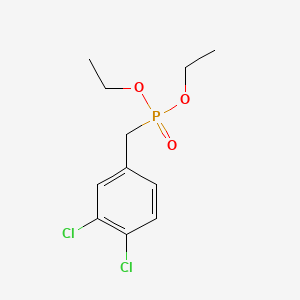
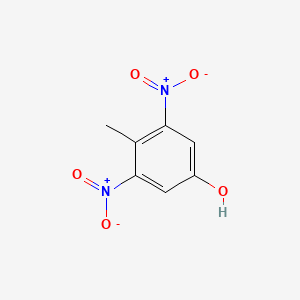

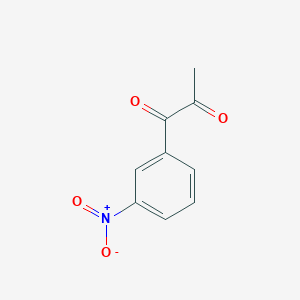
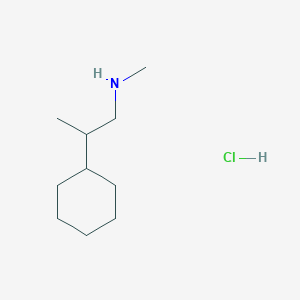

![Benzamide, 2-(trifluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B3055339.png)



